Bienvenue dans la boutique en ligne BenchChem!

Nicotinoguanamine

Medicinal chemistry Ligand design Physicochemical profiling

Nicotinoguanamine (CAS 18020-61-6), systematically named 6-pyridin-3-yl-1,3,5-triazine-2,4-diamine, is a pyridyl-substituted s-triazine derivative that bridges the structural features of nicotinic acid and guanamine chemistry. It possesses a molecular formula of C₈H₈N₆ and a molecular weight of 188.19 g/mol.

Molecular Formula C8H8N6
Molecular Weight 188.19 g/mol
CAS No. 18020-61-6
Cat. No. B3048699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicotinoguanamine
CAS18020-61-6
Molecular FormulaC8H8N6
Molecular Weight188.19 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC(=NC(=N2)N)N
InChIInChI=1S/C8H8N6/c9-7-12-6(13-8(10)14-7)5-2-1-3-11-4-5/h1-4H,(H4,9,10,12,13,14)
InChIKeyFVYBKHNQSAHYGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nicotinoguanamine (CAS 18020-61-6) – Core Identity and Compound Class Context for Procurement


Nicotinoguanamine (CAS 18020-61-6), systematically named 6-pyridin-3-yl-1,3,5-triazine-2,4-diamine, is a pyridyl-substituted s-triazine derivative that bridges the structural features of nicotinic acid and guanamine chemistry. It possesses a molecular formula of C₈H₈N₆ and a molecular weight of 188.19 g/mol . The compound integrates a 3-pyridyl ring at the 6-position of a 2,4-diamino-1,3,5-triazine core, distinguishing it from simpler triazines such as benzoguanamine (6-phenyl-1,3,5-triazine-2,4-diamine) and from monocyclic nicotinamide analogs like 6-aminonicotinamide. This dual pyridine–triazine architecture imparts a unique hydrogen-bonding capacity and electronic profile that underpin its utility as a building block in medicinal chemistry, crystal engineering, and materials science .

Why Nicotinoguanamine Cannot Be Interchanged with Common Nicotinamide or Triazine Analogs


Nicotinoguanamine resists generic substitution because its 3-pyridyl-triazine scaffold confers a distinct combination of electronic distribution, hydrogen-bond donor/acceptor topology, and conformational rigidity that is absent in simpler nicotinamide derivatives (e.g., 6-aminonicotinamide) or 6-aryl triazines (e.g., benzoguanamine). The nitrogen-rich triazine core enables polydentate hydrogen-bonding networks, while the pyridyl nitrogen introduces an additional Lewis-basic site capable of coordinating metal ions or engaging in directional intermolecular interactions . Class-level SAR studies on 2,4-diamino-s-triazines demonstrate that subtle 6-substituent modifications dramatically alter enzyme inhibition potency, with pyridyl-bearing congeners exhibiting distinct target engagement profiles compared to phenyl- or alkyl-substituted analogs . Therefore, substituting nicotinoguanamine with a structurally related but electronically mismatched analog can compromise both chemical reactivity and biological readout fidelity, making compound-specific qualification essential for reproducible research.

Quantitative Differentiation Evidence for Nicotinoguanamine vs. Closest Analogs


Enhanced Hydrogen-Bond Acceptor Capacity Relative to Nicotinamide and 6-Aminonicotinamide

Nicotinoguanamine possesses 6 hydrogen-bond acceptor (HBA) sites versus only 2 for nicotinamide and 3 for 6-aminonicotinamide, while maintaining an identical hydrogen-bond donor (HBD) count of 2 across all three compounds . This threefold increase in HBA capacity enhances the molecule's propensity to engage in multidentate hydrogen-bonding networks, a feature directly exploited in the co-crystallization of nicotinoguanamine with sebacic acid, where N–H⋯N and N–H⋯O interactions govern supramolecular assembly . The increased acceptor count also correlates with a higher topological polar surface area (tPSA) of 103.6 Ų versus approximately 63 Ų for nicotinamide , predicting distinct membrane permeability and oral bioavailability characteristics.

Medicinal chemistry Ligand design Physicochemical profiling

nAChR Functional Activity Differentiation from Nicotine and Nicotinamide

Nicotinoguanamine exhibits measurable functional activity at the rat nicotinic acetylcholine receptor (nAChR) ganglionic subtype (PC12 cells) with an EC₅₀ of 10,000 nM . By contrast, the endogenous agonist nicotine displays an EC₅₀ of approximately 100–300 nM at ganglionic nAChR subtypes, making nicotinoguanamine roughly 30- to 100-fold less potent . Importantly, nicotinamide (the parent scaffold component) shows negligible activity at nAChRs under comparable conditions. This profile positions nicotinoguanamine as a low-potency nAChR ligand with a distinct pyridyl-triazine pharmacophore, potentially useful as a starting scaffold for developing subtype-selective modulators where the triazine ring provides vectors for further derivatization not accessible from the nicotine or nicotinamide chemotypes.

Neuroscience Ion channel pharmacology Binding assay

Co-Crystallization Propensity with Dicarboxylic Acids vs. Benzoguanamine and Phenyl-Triazine Analogs

Nicotinoguanamine has been demonstrated to form well-defined 2:1 co-crystals with sebacic acid (a C₁₀ dicarboxylic acid) via hydrogen-bond-mediated self-assembly, yielding a monoclinic crystal system (space group I2/a) with unit cell parameters a = 13.2666(17) Å, b = 11.0435(15) Å, c = 19.778(3) Å, β = 92.707(10)°, V = 2894.4(7) ų at 293 K . The crystal packing is directed by N–H⋯N and N–H⋯O hydrogen bonds involving both the triazine amino groups and the pyridyl nitrogen. In contrast, benzoguanamine (6-phenyl-1,3,5-triazine-2,4-diamine) lacks the additional pyridyl nitrogen hydrogen-bond acceptor, and its co-crystallization with aliphatic dicarboxylic acids has not been reported under comparable conditions. This demonstrates that the 3-pyridyl substituent provides an additional, structurally critical interaction site that enables supramolecular architectures inaccessible to the phenyl analog .

Crystal engineering Supramolecular chemistry Solid-state characterization

Class-Level DHFR Inhibitory Potency: Triazine vs. Pyrimidine Scaffold Comparison

In a systematic class-level comparison of 6-substituted 2,4-diamino-s-triazines versus the corresponding 2,4-diamino-6-substituted pyrimidines as inhibitors of dihydrofolic reductase (DHFR), the triazine class was consistently weaker, a difference attributed to the reduced basicity of the triazine ring relative to pyrimidine . For example, the 6-methyl-substituted 2,4-diamino-s-triazine exhibited an I₅₀ (concentration for 50% inhibition) approximately 5- to 10-fold higher than its pyrimidine counterpart in the DHFR assay system. Although specific I₅₀ data for nicotinoguanamine (6-(3-pyridyl)-substituted) are not reported in this study, the class-level trend indicates that the triazine scaffold provides a distinct potency range and structure-activity relationship (SAR) profile compared to the more potent but structurally divergent pyrimidine-based antifolates. This is relevant when a weaker, more tunable DHFR interaction is desired—for example, in probe development where complete enzymatic blockade is undesirable .

Antifolate research Enzyme inhibition Scaffold hopping

Analytical Distinguishability via HPLC Retention Time and Chromatographic Profile

Nicotinoguanamine can be analytically distinguished from nicotinamide and 6-aminonicotinamide by reversed-phase HPLC. Under standardized conditions, nicotinoguanamine elutes with a retention time of approximately 1.12 minutes, whereas nicotinamide and 6-aminonicotinamide, being more polar, elute earlier (typical retention times < 0.8 minutes under comparable reversed-phase conditions) . Additionally, nicotinoguanamine exhibits a logP (calculated) of 1.26 (versus −0.37 for nicotinamide) as reported in supplier technical datasheets , consistent with its longer retention on hydrophobic stationary phases. This chromatographic differentiation supports unambiguous identity confirmation and purity assessment in procurement quality control workflows, particularly when multiple nicotinamide-related compounds are handled in the same laboratory.

Analytical chemistry Quality control Chromatographic separation

Patent-Recognized Utility as a Triazine Building Block in IDH2 Inhibitor and Cell Cycle Inhibitor Programs

Nicotinoguanamine and its congeners are explicitly encompassed within the Markush structures of N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds claimed as IDH2 mutant inhibitors for cancer treatment (US20170348318A1) . The 6-(pyridin-3-yl) substitution pattern present in nicotinoguanamine matches the core pharmacophore required for IDH2 mutant inhibition, as disclosed in the patent's generic Formula II. Separately, fused pyridine, pyrimidine, and triazine compounds incorporating the pyridyl-triazine scaffold are claimed as cell cycle inhibitors (US-8841312-B2), indicating broad patent recognition of this scaffold's therapeutic relevance . By contrast, simpler 6-alkyl or 6-phenyl triazines (e.g., benzoguanamine) are not uniformly represented in these oncology-focused patent families, highlighting the privileged status of the pyridyl-substituted series.

Oncology drug discovery IDH2 mutation Patent informatics

Recommended Application Scenarios for Nicotinoguanamine Based on Verifiable Evidence


Crystal Engineering and Pharmaceutical Co-Crystal Screening with Dicarboxylic Acids

Nicotinoguanamine is a demonstrated co-crystal former with sebacic acid, forming structurally characterized 2:1 assemblies driven by the pyridyl nitrogen and triazine amino groups . This makes it a rational choice for co-crystal screening campaigns aimed at improving the physicochemical properties of dicarboxylic acid-containing active pharmaceutical ingredients (APIs). Researchers should prioritize nicotinoguanamine over benzoguanamine when the co-crystal design requires an additional hydrogen-bond acceptor site provided by the 3-pyridyl substituent. Crystallization conditions: solution-based co-crystallization at ambient temperature; structure determination by single-crystal X-ray diffraction (Mo Kα, 293 K).

nAChR Ligand Development with a Non-Nicotine Triazine Pharmacophore

With an EC₅₀ of 10,000 nM at the rat ganglionic nAChR (PC12 subtype) and a pyridyl-triazine scaffold distinct from nicotine , nicotinoguanamine serves as a low-potency starting point for developing subtype-selective nAChR modulators. Its triazine ring provides synthetic handles (amino group derivatization, nucleophilic aromatic substitution) not available on the nicotine or nicotinamide scaffolds. Use nicotinoguanamine in functional nAChR assays at concentrations from 100 nM to 100 µM to establish baseline SAR before initiating focused library synthesis.

Analytical Reference Standard for Multi-Analog Nicotinamide Derivative QC

Nicotinoguanamine exhibits a distinct reversed-phase HPLC retention time (approximately 1.12 min) and a calculated LogP of 1.26 , enabling its use as a chromatographic reference standard for identity confirmation and purity testing in laboratories handling multiple nicotinamide-related compounds (nicotinamide, 6-aminonicotinamide, and their derivatives). Its intermediate lipophilicity provides clear resolution from both more polar (nicotinamide) and more lipophilic (N-substituted triazine) analogs in standard reversed-phase methods.

IDH2 Mutant Inhibitor and Cell Cycle Inhibitor Medicinal Chemistry Programs

Nicotinoguanamine is explicitly covered by the Markush structures in patent families claiming N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamines as IDH2 mutant inhibitors (US20170348318A1) and pyridyl-triazines as cell cycle inhibitors (US-8841312-B2) . It can be procured as a validated starting material or reference compound for oncology-focused medicinal chemistry programs targeting these mechanisms, where the 3-pyridyl substituent is essential for on-target activity as defined by the patent SAR.

Quote Request

Request a Quote for Nicotinoguanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.